molecular formula C21H23FN2O3 B2418334 2-(2-fluorophenoxy)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one CAS No. 2108975-05-7

2-(2-fluorophenoxy)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one

Cat. No.: B2418334
CAS No.: 2108975-05-7
M. Wt: 370.424
InChI Key: DEWFQCHGVDFSGS-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[321]octan-8-yl)propan-1-one is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, followed by functional group modifications.

    Attachment of the Pyridin-4-yloxy Group: This step involves nucleophilic substitution reactions where the pyridin-4-yloxy group is introduced.

    Introduction of the Fluorophenoxy Group: The final step involves the coupling of the fluorophenoxy group through etherification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic core.

    Reduction: Reduction reactions can modify the ketone group to an alcohol.

    Substitution: The fluorophenoxy and pyridin-4-yloxy groups can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions often involve the use of bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives with modified bicyclic cores.

    Reduction: Alcohol derivatives from the reduction of the ketone group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-fluorophenoxy)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent targeting neurological disorders.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as neurotransmitter receptors in the brain. The bicyclic structure allows it to fit into receptor sites, modulating their activity and influencing neurological pathways. This can lead to changes in neurotransmitter release and uptake, affecting various physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
  • 2-(2-bromophenoxy)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one

Uniqueness

The presence of the fluorine atom in 2-(2-fluorophenoxy)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one enhances its lipophilicity and metabolic stability compared to its chloro and bromo analogs. This can result in improved pharmacokinetic properties, making it a more promising candidate for drug development.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-(3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3/c1-14(26-20-5-3-2-4-19(20)22)21(25)24-15-6-7-16(24)13-18(12-15)27-17-8-10-23-11-9-17/h2-5,8-11,14-16,18H,6-7,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWFQCHGVDFSGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCC1CC(C2)OC3=CC=NC=C3)OC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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